4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl
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Overview
Description
4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl is an organic compound characterized by the presence of two but-3-en-1-yl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl typically involves the coupling of but-3-en-1-yl groups with a biphenyl core. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where but-3-en-1-yl boronic acid reacts with 4,4’-dibromobiphenyl in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd/C or PtO2
Substitution: HNO3, Cl2, Br2
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Nitro- or halogen-substituted biphenyl derivatives
Scientific Research Applications
4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal applications, it may interact with cellular targets, such as receptors or signaling pathways, to exert its therapeutic effects .
Comparison with Similar Compounds
4,4’-Di(but-3-en-1-yl)-2,2’-bipyridine: Similar structure but with nitrogen atoms in the biphenyl core, used as a ligand in coordination chemistry.
4,4’-Di(but-3-en-1-yl)-1,1’-binaphthyl: Similar structure but with naphthalene rings, used in chiral catalysis.
Uniqueness: 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of but-3-en-1-yl groups, which impart distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
117713-01-6 |
---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-but-3-enyl-4-(4-but-3-enylphenyl)benzene |
InChI |
InChI=1S/C20H22/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3-4,9-16H,1-2,5-8H2 |
InChI Key |
KBULDWNZTOYMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C |
Origin of Product |
United States |
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